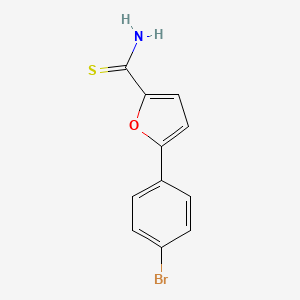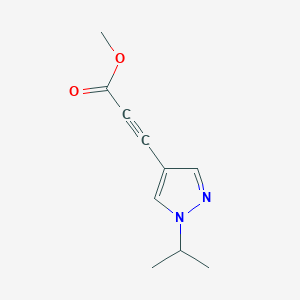
1-Ethyl-6,8-difluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Etil-6,8-difluoroquinolin-4(1H)-ona es un compuesto orgánico sintético que pertenece a la familia de las quinolonas. Las quinolonas son conocidas por sus propiedades antibacterianas de amplio espectro y se utilizan ampliamente en la química medicinal. La presencia de átomos de flúor en la estructura a menudo mejora la actividad biológica y la estabilidad del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Etil-6,8-difluoroquinolin-4(1H)-ona generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 6,8-difluoroquinolina y agentes etiladores.
Etilización: La etilización de 6,8-difluoroquinolina se lleva a cabo utilizando haluros de etilo (por ejemplo, bromuro de etilo) en presencia de una base (por ejemplo, carbonato de potasio) en condiciones de reflujo.
Ciclización: El producto intermedio se somete a ciclización para formar la estructura central de la quinolona. Este paso puede implicar el uso de catalizadores y condiciones de reacción específicas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de 1-Etil-6,8-difluoroquinolin-4(1H)-ona puede implicar procesos de lotes a gran escala o de flujo continuo. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Etil-6,8-difluoroquinolin-4(1H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolona con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar el anillo de quinolona, lo que lleva a la formación de derivados reducidos.
Sustitución: Los átomos de flúor en el compuesto pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica pueden implicar reactivos como metóxido de sodio o terc-butóxido de potasio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinolona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de quinolona.
Aplicaciones Científicas De Investigación
1-Etil-6,8-difluoroquinolin-4(1H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles propiedades antibacterianas y antifúngicas.
Medicina: Se investiga por su posible uso en el desarrollo de nuevos productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Etil-6,8-difluoroquinolin-4(1H)-ona implica su interacción con objetivos moleculares específicos. En el caso de la actividad antibacteriana, el compuesto puede inhibir la ADN girasa bacteriana o la topoisomerasa IV, enzimas esenciales para la replicación del ADN y la división celular. La presencia de átomos de flúor mejora la afinidad de unión y la estabilidad del compuesto, lo que lleva a una mayor eficacia.
Comparación Con Compuestos Similares
Compuestos similares
Ciprofloxacino: Un antibiótico fluoroquinolónico ampliamente utilizado con una estructura central de quinolona similar.
Levofloxacino: Otro antibiótico fluoroquinolónico conocido por su actividad de amplio espectro.
Norfloxacino: Una fluoroquinolona utilizada para tratar infecciones del tracto urinario.
Singularidad
1-Etil-6,8-difluoroquinolin-4(1H)-ona es único debido a su patrón de sustitución específico, que puede conferir propiedades biológicas y reactividad química distintas en comparación con otras quinolonas. La presencia de grupos etilo y flúor puede influir en sus perfiles farmacocinéticos y farmacodinámicos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C11H9F2NO |
|---|---|
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
1-ethyl-6,8-difluoroquinolin-4-one |
InChI |
InChI=1S/C11H9F2NO/c1-2-14-4-3-10(15)8-5-7(12)6-9(13)11(8)14/h3-6H,2H2,1H3 |
Clave InChI |
FHXBVHZHUHQHKN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=O)C2=C1C(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)





